molecular formula C7H5BrFI B2815717 2-Bromo-3-fluoro-5-iodotoluene CAS No. 1356114-63-0

2-Bromo-3-fluoro-5-iodotoluene

Cat. No.: B2815717
CAS No.: 1356114-63-0
M. Wt: 314.924
InChI Key: SZIQBXWYIWHBKJ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-iodotoluene is an aromatic compound with the molecular formula C7H5BrFI It is a halogenated derivative of toluene, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-5-iodotoluene typically involves multi-step halogenation reactions. One common method includes:

    Bromination: Starting with 3-fluorotoluene, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

    Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like nitric acid to introduce the iodine atom at the 5-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

    Substitution Reactions: this compound undergoes various substitution reactions, such as nucleophilic aromatic substitution, where the halogen atoms can be replaced by other nucleophiles.

    Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts and boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Suzuki-Miyaura Coupling: Typical reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted toluenes.

    Coupling Products: Aryl or alkyl-substituted toluenes are common products from coupling reactions.

Scientific Research Applications

2-Bromo-3-fluoro-5-iodotoluene is utilized in several scientific research fields:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.

    Biology and Medicine: It is explored for its potential biological activities and as a precursor in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-iodotoluene in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing halogen atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways depend on the specific reaction and the reagents involved.

Comparison with Similar Compounds

    2-Bromo-3-fluorotoluene: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    3-Fluoro-5-iodotoluene: Lacks the bromine atom, affecting its reactivity and the types of reactions it can undergo.

    2-Bromo-5-iodotoluene: Lacks the fluorine atom, which influences its electronic properties and reactivity.

Uniqueness: 2-Bromo-3-fluoro-5-iodotoluene is unique due to the presence of three different halogen atoms, each contributing to its distinct reactivity and making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-1-fluoro-5-iodo-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c1-4-2-5(10)3-6(9)7(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIQBXWYIWHBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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